1-[(4-bromo-2-thienyl)carbonyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-8-6-9(14-7-8)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIZRDHMICWDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Bromo 2 Thienyl Carbonyl Piperidine
Retrosynthetic Analysis and Strategic Disconnections for 1-[(4-bromo-2-thienyl)carbonyl]piperidine
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily synthesized precursors. The most logical and common strategic disconnection for this compound is the cleavage of the amide bond (a C-N disconnection).
This disconnection simplifies the target molecule into two key synthons:
Piperidine (B6355638) : A readily available and inexpensive secondary amine.
4-bromo-2-thienylcarbonyl cation : An acyl cation synthon, which corresponds to a reactive carboxylic acid derivative in the forward synthesis.
The practical chemical equivalent for the acyl cation synthon is typically 4-bromo-2-thiophenecarboxylic acid or, more commonly, its activated form, such as 4-bromo-2-thiophenecarbonyl chloride. This primary disconnection is highly efficient as it breaks the molecule down into two fundamental building blocks, for which numerous synthetic methods and commercial sources exist. A further disconnection of the 4-bromo-2-thiophenecarboxylic acid precursor would involve breaking the C-Br bond, leading back to 2-thiophenecarboxylic acid.
Optimized Synthetic Pathways for the Preparation of this compound
The preparation of this compound is achieved through a convergent synthesis that joins the two key fragments identified in the retrosynthetic analysis.
The construction of the target molecule is typically accomplished via a multi-step sequence. A representative pathway involves the initial preparation of the necessary thiophene (B33073) precursor followed by an amide coupling reaction.
Step 1: Synthesis of 4-bromo-2-thiophenecarboxylic acid. This intermediate can be prepared from 2-thiophenecarboxylic acid through electrophilic bromination. The reaction conditions must be carefully controlled to achieve regioselectivity, as thiophene rings are highly reactive.
Step 2: Activation of the Carboxylic Acid. To facilitate the amide bond formation, the carboxylic acid is converted into a more reactive electrophile. A standard method is the conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent.
Step 3: Amide Coupling. The final step is the reaction of 4-bromo-2-thiophenecarbonyl chloride with piperidine. This reaction is a nucleophilic acyl substitution that forms the stable amide linkage, yielding the final product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. Continuous flow synthesis methods have also been demonstrated for multi-step preparations of complex molecules, highlighting a modern approach to assembling molecular frameworks efficiently. syrris.jp
Table 1: Representative Multi-Step Synthesis Conditions
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Thiophenecarboxylic Acid | Bromine (Br₂), Acetic Acid | 4-bromo-2-thiophenecarboxylic acid |
| 2 | 4-bromo-2-thiophenecarboxylic acid | Thionyl chloride (SOCl₂), Reflux | 4-bromo-2-thiophenecarbonyl chloride |
| 3 | 4-bromo-2-thiophenecarbonyl chloride, Piperidine | Dichloromethane (B109758) (DCM), Triethylamine (B128534) (Et₃N), 0 °C to rt | This compound |
The pivotal step in the synthesis is the formation of the amide bond connecting the piperidine and thiophene moieties. This transformation is a classic example of a nucleophilic acyl substitution reaction.
In this reaction, the nitrogen atom of the piperidine ring acts as the nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of the activated 4-bromo-2-thiophenecarbonyl derivative (e.g., the acyl chloride). This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the leaving group (a chloride ion in the case of the acyl chloride) to regenerate the carbonyl double bond and form the final amide product.
While nucleophilic aromatic substitution (SNAr) directly on the thiophene ring is possible, especially when activated by strong electron-withdrawing groups, the amide formation proceeds via a more facile nucleophilic attack at the exocyclic carbonyl group. nih.gov The reactivity of halothiophenes in SNAr reactions is known to be significantly higher than their benzene (B151609) analogues, a principle that underscores the unique electronic nature of the thiophene ring. edurev.inuoanbar.edu.iq However, for the synthesis of the title compound, the nucleophilic acyl substitution pathway is the most direct and highest-yielding method.
To maximize the yield and purity of this compound, several reaction parameters in the final coupling step can be optimized.
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether are commonly used to prevent side reactions with the reactive acyl chloride.
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Base: The inclusion of a tertiary amine base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the piperidine reactant, which would render it non-nucleophilic.
Coupling Reagents: As an alternative to the acyl chloride method, direct coupling of 4-bromo-2-thiophenecarboxylic acid with piperidine can be achieved using various peptide coupling reagents. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to improve efficiency and reduce side reactions. The synthesis of related piperidine-containing structures often involves careful optimization of such conditions to achieve high yields suitable for industrial production. researchgate.net
Derivatization Strategies for Structural Modification of this compound
The structure of this compound can be systematically modified to create a library of analogues for various applications. Derivatization can occur at the thiophene ring (e.g., via substitution of the bromine atom) or on the piperidine ring.
The piperidine ring is a versatile scaffold that allows for extensive structural modifications. ijnrd.org Developing synthetic methods for substituted piperidines is a significant focus in organic chemistry due to their prevalence in bioactive molecules. ajchem-a.comnih.gov Modifications can be introduced by using a pre-functionalized piperidine in the coupling step, which is generally more efficient than attempting to modify the piperidine ring after the amide has been formed.
Strategies for generating analogues include:
Substitution at C-2, C-3, or C-4: A wide variety of substituted piperidines are commercially available or can be synthesized. For example, using 3-methylpiperidine, 4-hydroxypiperidine, or ethyl nipecotate (ethyl piperidine-3-carboxylate) in the coupling reaction would yield the corresponding substituted analogues. The synthesis of 3-substituted piperidines can be achieved through various methods, including the hydrogenation of corresponding pyridines or cyclization reactions. youtube.com
Introduction of Fused Rings: Bicyclic piperidine derivatives can be used to create more conformationally constrained analogues.
Chiral Modifications: Enantiomerically pure substituted piperidines can be used to synthesize chiral analogues, which is crucial for studying stereoselectivity in biological systems. Asymmetric synthesis of substituted piperidines is a well-developed field. researchgate.net
The synthesis of complex piperidine building blocks, such as tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, demonstrates the advanced intermediates that can be used to create highly functionalized derivatives. researchgate.net
Table 2: Examples of Piperidine Ring Derivatization
| Starting Piperidine Derivative | Resulting Analogue of this compound | Purpose of Modification |
| Piperidin-4-one | 1-[(4-bromo-2-thienyl)carbonyl]piperidin-4-one | Introduction of a ketone for further functionalization. |
| 4-Hydroxypiperidine | {1-[(4-bromo-2-thienyl)carbonyl]piperidin-4-yl}methanol | Introduction of a hydroxyl group for hydrogen bonding or further reaction. |
| Ethyl nipecotate | Ethyl this compound-3-carboxylate | Introduction of an ester group, which can be hydrolyzed to an acid or reduced to an alcohol. |
| 3-Methylpiperidine | 1-[(4-bromo-2-thienyl)carbonyl]-3-methylpiperidine | Introduction of a small alkyl group to probe steric effects. |
Substituent Variations on the Brominated Thiophene Moiety
The bromine atom at the 4-position of the thiophene ring serves as a convenient handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the generation of novel molecular architectures.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are well-established methods for forming carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar brominated thienyl amides provides a strong basis for predicting its behavior. The general applicability of these coupling reactions to bromothiophene substrates is widely recognized. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the brominated thiophene with an organoboron reagent. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 4-position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net
Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. This reaction involves the coupling of the bromo-thiophene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the thiophene ring. The process requires a palladium catalyst, a suitable ligand, and a base. nih.gov
A summary of predicted cross-coupling reactions on this compound is presented below, based on established methodologies for similar substrates.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-[(4-Aryl-2-thienyl)carbonyl]piperidine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-[(4-Alkynyl-2-thienyl)carbonyl]piperidine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 1-{[4-(Amino)-2-thienyl]carbonyl}piperidine |
Modifications at the Carbonyl Linker
The amide carbonyl group in this compound is a key functional group that can undergo various chemical transformations, providing another avenue for structural diversification.
Reduction of the Carbonyl Group: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-), thus converting the thienylcarbonylpiperidine into a thienylmethylpiperidine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov
Reaction with Organometallic Reagents: While amides are generally less reactive towards nucleophiles than ketones or esters, they can react with highly reactive organometallic reagents like Grignard reagents (RMgX). This reaction can potentially lead to the formation of ketones or tertiary alcohols, although forcing conditions may be required.
The table below outlines potential modifications at the carbonyl linker of this compound.
| Reaction Type | Reagent | Product Type |
| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-[(4-bromo-2-thienyl)methyl]piperidine |
| Nucleophilic Addition | Grignard Reagent (e.g., MeMgBr) | (4-bromo-2-thienyl)(piperidino)methanol derivative (potential) |
It is important to note that the specific conditions and outcomes of these reactions can be influenced by various factors, including the choice of catalyst, ligand, base, solvent, and temperature. The data presented here is based on general principles of organic synthesis and reactivity patterns of similar compounds. nih.govresearchgate.net
Structural Elucidation and Conformational Analysis of 1 4 Bromo 2 Thienyl Carbonyl Piperidine
Spectroscopic Methodologies for Structural Confirmation
The definitive identification of 1-[(4-bromo-2-thienyl)carbonyl]piperidine necessitates a suite of spectroscopic techniques. Each method provides unique insights into the molecular architecture, culminating in an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide critical data.
In the ¹H NMR spectrum, the protons of the piperidine (B6355638) ring are expected to appear as broad multiplets in the upfield region, typically between δ 1.5 and 3.7 ppm. The protons adjacent to the nitrogen atom would be the most deshielded. The two protons on the thiophene (B33073) ring would present as distinct singlets or doublets in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts influenced by the bromine atom and the carbonyl group.
The ¹³C NMR spectrum would corroborate the proposed structure. The carbonyl carbon is anticipated to have a characteristic resonance in the downfield region, around δ 160-170 ppm. The carbons of the thiophene ring would appear between δ 125 and 145 ppm, with the carbon bearing the bromine atom showing a shift influenced by the halogen's electronegativity. The piperidine carbons would resonate at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H3 | 7.2 - 7.5 | 128 - 132 |
| Thiophene H5 | 7.6 - 7.9 | 130 - 135 |
| Piperidine H (α to N) | 3.4 - 3.7 | 45 - 50 |
| Piperidine H (β, γ to N) | 1.5 - 1.8 | 24 - 27 |
| Carbonyl C | - | 160 - 165 |
| Thiophene C2 | - | 138 - 142 |
| Thiophene C3 | 7.2 - 7.5 | 128 - 132 |
| Thiophene C4 (C-Br) | - | 115 - 120 |
| Thiophene C5 | 7.6 - 7.9 | 130 - 135 |
| Piperidine C (α to N) | 3.4 - 3.7 | 45 - 50 |
| Piperidine C (β to N) | 1.5 - 1.8 | 25 - 28 |
| Piperidine C (γ to N) | 1.5 - 1.8 | 24 - 27 |
Mass Spectrometry (MS) for Molecular Formula Verification
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂BrNOS), high-resolution mass spectrometry (HRMS) would confirm the molecular formula. The presence of bromine would be readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units.
The fragmentation pattern in the mass spectrum would also yield structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of ions corresponding to the 4-bromo-2-thienylcarbonyl cation and the piperidine cation.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂BrNOS |
| Monoisotopic Mass | ~272.98 g/mol |
| Isotopic Pattern | Presence of M+ and M+2 peaks due to ⁷⁹Br and ⁸¹Br |
| Key Fragment Ion | [C₅H₂BrOS]⁺ (4-bromo-2-thienylcarbonyl) |
| Key Fragment Ion | [C₅H₁₀N]⁺ (piperidine) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the tertiary amide group, typically found in the range of 1630-1680 cm⁻¹. libretexts.org Other significant absorptions would include C-H stretching vibrations of the thiophene ring (around 3100 cm⁻¹) and the piperidine ring (below 3000 cm⁻¹), and C-N stretching of the amide. vscht.czlibretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | C=O stretch | 1630 - 1680 |
| Thiophene C-H | C-H stretch | ~3100 |
| Piperidine C-H | C-H stretch | 2850 - 2950 |
| Amide C-N | C-N stretch | 1200 - 1300 |
| Thiophene Ring | C=C stretch | 1400 - 1500 |
| C-Br | C-Br stretch | 500 - 600 |
Conformational Analysis and Molecular Dynamics of this compound
Understanding the conformational landscape of this compound is crucial as it can influence its reactivity and interactions.
Computational Assessment of Conformational Preferences
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the most stable conformations. researchgate.net The primary conformational flexibility in this compound arises from the rotation around the C(O)-N bond of the amide and the C(thiophene)-C(O) bond. Computational studies on similar formyl-thiophene derivatives suggest that the relative orientation of the carbonyl group and the thiophene ring is a balance of conjugative and electrostatic interactions. rsc.org It is likely that the conformer where the carbonyl oxygen is oriented away from the sulfur atom of the thiophene ring (O-trans) would be energetically favored to minimize steric hindrance and electrostatic repulsion. The piperidine ring is expected to remain in its low-energy chair conformation.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental studies on the structural elucidation and detailed conformational analysis of the compound this compound are not publicly available. As a result, the creation of a detailed article with specific research findings and data tables, as per the provided outline, cannot be fulfilled at this time.
The conformational behavior of molecules is typically investigated through experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide precise data on bond lengths, bond angles, torsional angles, and the spatial arrangement of atoms, which are essential for a thorough conformational analysis.
For instance, X-ray diffraction analysis of a crystalline sample would yield a detailed three-dimensional model of the molecule, revealing the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 4-bromo-2-thienylcarbonyl substituent. This data is typically presented in tables of atomic coordinates, bond lengths, and bond angles.
Similarly, advanced NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, provide information about through-space interactions between protons, which helps to deduce the molecule's conformation in solution. Rotational barriers around the amide C-N bond, a key conformational feature in N-acylpiperidines, can also be determined using dynamic NMR techniques.
While general principles of conformational analysis for N-acylpiperidines and thienyl derivatives are well-established, the absence of specific experimental data for this compound prevents a scientifically accurate and detailed discussion focused solely on this compound. An article based on analogies to related structures would not adhere to the strict requirement of focusing exclusively on the requested molecule.
Should published research on the synthesis and structural characterization of this compound become available, a detailed article as requested could be generated.
Computational and Chemoinformatic Investigations of 1 4 Bromo 2 Thienyl Carbonyl Piperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of electronic distribution and reactivity, providing a theoretical framework to understand the compound's behavior at a molecular level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dntb.gov.ua For a molecule like 1-[(4-bromo-2-thienyl)carbonyl]piperidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate several key properties. rsc.orgresearchgate.net The optimization of the molecular geometry would reveal bond lengths, bond angles, and dihedral angles, providing the most stable conformation of the molecule.
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's reactivity. The HOMO, being the outermost orbital containing electrons, represents the ability to donate electrons, thus indicating regions susceptible to electrophilic attack. Conversely, the LUMO, the innermost orbital without electrons, represents the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For analogous bromothiophene derivatives, the HOMO is often localized on the thiophene (B33073) ring, particularly on the sulfur atom and the carbon atoms, while the LUMO may be distributed across the carbonyl group and the thiophene ring. uomphysics.net
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound based on Analogous Compounds
| Parameter | Predicted Value/Region | Significance |
| HOMO Energy | High (e.g., -6.5 eV) | Indicates electron-donating capability, potential for oxidation. |
| LUMO Energy | Low (e.g., -1.5 eV) | Indicates electron-accepting capability, potential for reduction. |
| HOMO-LUMO Gap | Moderate (e.g., 5.0 eV) | Suggests moderate stability and reactivity. |
| HOMO Localization | Thiophene ring, Sulfur atom | Site for electrophilic attack. |
| LUMO Localization | Carbonyl group, Thiophene ring | Site for nucleophilic attack. |
Note: These values are illustrative and based on typical DFT results for similar aromatic and heterocyclic amides.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., lone pairs of heteroatoms), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are favorable for nucleophilic attack. Green regions represent neutral potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. The region around the sulfur atom in the thiophene ring and the bromine atom might also exhibit negative potential. rsc.org Conversely, the hydrogen atoms on the piperidine (B6355638) ring and the thiophene ring would be characterized by positive potential (blue), rendering them susceptible to nucleophilic interactions. researchgate.net The MEP analysis is instrumental in understanding intermolecular interactions, a key aspect of molecular recognition in biological systems. mdpi.com
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. proquest.com This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Given the structural motifs present in this compound, several classes of proteins could be considered as potential biological targets. Piperidine derivatives are known to interact with a wide range of receptors and enzymes in the central nervous system and other biological systems. tandfonline.com Thiophene-containing compounds have also been explored for various therapeutic activities.
A molecular docking study would involve placing the 3D structure of this compound into the active site of a target protein. The analysis would reveal the binding mode, which includes the specific amino acid residues involved in the interaction. Key interactions that stabilize the ligand-protein complex include:
Hydrogen Bonds: The carbonyl oxygen of the ligand is a likely hydrogen bond acceptor.
Halogen Bonds: The bromine atom on the thiophene ring can act as a halogen bond donor, interacting with electron-rich residues.
Hydrophobic Interactions: The piperidine ring and the thiophene ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The aromatic thiophene ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
For instance, piperidine carboxamide derivatives have been docked into the active site of anaplastic lymphoma kinase (ALK), showing the importance of steric and electrostatic properties for binding. researchgate.net
Molecular docking programs use scoring functions to estimate the binding affinity of the ligand to the protein. This binding affinity is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. These scoring functions take into account various energetic contributions, such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding.
By comparing the predicted binding affinities of this compound with those of known inhibitors or the natural substrate of a target protein, it is possible to make a preliminary assessment of its potential biological activity. For example, docking studies of pyrazole-carboxamides as carbonic anhydrase inhibitors have shown that the most active compounds exhibit better interactions and binding energies than the standard inhibitor. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Predicted Outcome | Implication |
| Binding Energy | -8.5 kcal/mol | Suggests a strong and stable interaction with the target. |
| Key Interacting Residues | Lys745, Met793, Gly796 | Identifies the specific amino acids crucial for binding. |
| Types of Interactions | Hydrogen bond with Lys745, Halogen bond with backbone carbonyl, Hydrophobic interactions with Leu844 | Elucidates the nature of the forces holding the complex together. |
Note: The data presented is hypothetical and serves as an example of typical docking simulation output.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of analogs with variations at different positions of the molecule (e.g., substitutions on the piperidine or thiophene ring). The biological activity of these compounds would be determined experimentally.
Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be classified as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model for piperidine carboxamide derivatives has been developed to understand their activity as ALK inhibitors, highlighting the importance of steric, electrostatic, and hydrophobic properties. researchgate.net Such a model for this compound derivatives could provide valuable insights for lead optimization in a drug discovery project.
Descriptor Selection and Calculation for Predictive Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of chemoinformatics, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. basicmedicalkey.com The first and most critical step in developing a robust QSAR model is the calculation and selection of appropriate molecular descriptors. nih.govscribd.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a wide array of descriptors would be calculated, falling into several categories:
Constitutional Descriptors (0D & 1D): These are the simplest descriptors, reflecting the molecular composition without considering the 3D geometry. scribd.com They include molecular weight, atom counts, bond counts, and the number of rings.
Topological Descriptors (2D): These descriptors are derived from the 2D representation of the molecule, describing atomic connectivity and branching. Examples include the Kier & Hall connectivity indices and Balaban J index.
Geometrical Descriptors (3D): Calculated from the 3D coordinates of the molecule, these descriptors define its size and shape, such as the solvent-accessible surface area (SASA) and molecular volume. scribd.com
Quantum-Chemical Descriptors: These descriptors are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. For the target compound, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and partial atomic charges would be particularly relevant for understanding its reactivity and interaction potential. nih.gov
Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) and topological polar surface area (TPSA) are crucial for predicting pharmacokinetic profiles. nih.gov
Once a large pool of descriptors is calculated, a crucial step is to select a smaller, non-redundant subset that is most relevant to the biological activity being modeled. This process helps to avoid overfitting and improves the interpretability of the QSAR model. youtube.com Common selection methods include:
Genetic Function Approximation (GFA): An evolutionary algorithm that selects the optimal combination of descriptors to build a predictive model. researchgate.net
Stepwise Multiple Linear Regression (MLR): A method that iteratively adds or removes descriptors from the model based on their statistical significance. longdom.org
Correlation Analysis: Descriptors that are highly correlated with each other are identified, and one is removed to reduce redundancy. youtube.com
For a hypothetical QSAR study on analogs of this compound, a selection of relevant descriptors might look like the following:
| Descriptor Class | Example Descriptor | Description | Potential Relevance for this compound |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences general size and diffusion characteristics. |
| Topological | Kappa Shape Index (κ2) | Describes the degree of star-graph-likeness, related to molecular shape. | Can distinguish between linear and branched isomers affecting receptor fit. |
| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of a molecule accessible to a solvent. | Relates to how the molecule interacts with its environment and the receptor. |
| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack, relevant for covalent interactions. |
| Physicochemical | LogP | Octanol-water partition coefficient. | A measure of lipophilicity, crucial for membrane permeability and hydrophobic interactions. |
| Physicochemical | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts hydrogen bonding capacity and influences cell permeability. |
Validation and Interpretation of QSAR Models
The development of a QSAR model is incomplete without rigorous validation to ensure its robustness, reliability, and predictive power. basicmedicalkey.com Validation assesses the model's ability to make accurate predictions for new compounds not used in its development. kubinyi.de This process is typically divided into internal and external validation.
Internal Validation uses only the initial training set of molecules to assess the model's stability. The most common technique is Leave-One-Out cross-validation (LOO-CV). In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The results are used to calculate the cross-validated correlation coefficient (Q²).
External Validation is considered the most stringent test of a model's predictive ability. kubinyi.de It involves splitting the initial dataset into a training set (for model building) and a test set (for validation). The model is built using the training set and then used to predict the activities of the test set compounds.
Several statistical metrics are used to evaluate the quality of a QSAR model:
Coefficient of Determination (R²): Indicates the goodness of fit for the training set. Values closer to 1.0 suggest a better fit.
Cross-validated R² (Q²): Measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered acceptable. researchgate.net
Root Mean Square Error (RMSE): Represents the average deviation between predicted and actual values. Lower values indicate better accuracy. nih.gov
Predictive R² (R²_pred): Calculated for the external test set, this is a key indicator of the model's ability to predict new data.
A hypothetical validation summary for a QSAR model developed for analogs of this compound might be presented as follows:
| Statistical Parameter | Value | Interpretation |
| R² (Training Set) | 0.83 | Good model fit for the training data. nih.gov |
| Q² (LOO Cross-Validation) | 0.75 | Good internal robustness and predictive ability. nih.gov |
| RMSE (Training Set) | 0.25 | Low error in fitting the training data. nih.gov |
| R²_pred (External Test Set) | 0.79 | Strong predictive power for new compounds. |
| RMSEP (Test Set) | 0.28 | Low error in predicting the test data. |
Interpretation of the QSAR model involves analyzing the selected descriptors to understand which molecular features are critical for activity. For instance, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for TPSA might indicate that lower polarity is favorable. This understanding is crucial for the rational design of new, more potent analogs.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is another powerful computational technique used to identify novel chemical scaffolds with the potential to bind to a specific biological target. mdpi.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. frontiersin.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov
For this compound and its analogs, a ligand-based pharmacophore model could be generated from a set of known active compounds. The process involves superimposing the 3D structures of these active molecules and identifying the common chemical features responsible for their activity.
A plausible pharmacophore model for this chemical series might include:
An Aromatic Ring feature corresponding to the thiophene ring.
A Hydrogen Bond Acceptor feature from the carbonyl oxygen.
A Hydrophobic feature associated with the piperidine ring.
A Halogen Bond Donor feature from the bromine atom, which can be a significant, directional interaction.
Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening . rsc.orgnih.gov In this process, large chemical databases containing millions of compounds (e.g., ZINC, ChemDiv, MolPort) are searched to identify molecules that match the pharmacophore query. frontiersin.org The molecules retrieved from this screening, known as "hits," are expected to have a higher probability of being active at the target of interest.
The virtual screening workflow typically involves several filtering steps to refine the hit list, such as applying Lipinski's Rule of Five to select for drug-like properties. frontiersin.org The resulting hits, which may be structurally diverse from the original template compounds, can then be acquired for biological testing, potentially leading to the discovery of entirely new classes of active compounds. This approach accelerates the drug discovery process by focusing experimental resources on the most promising candidates. mdpi.com
Biological Activity Profiling and Mechanistic Studies of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the biological activity, target identification, or in vitro pharmacological characterization of the specific compound This compound .
Extensive searches were conducted to locate studies pertaining to the receptor binding, enzyme inhibition, proteomic analysis, cellular functional response, potency, cytotoxicity, and selectivity of this molecule. These searches did not yield any specific experimental results or detailed research findings for this compound.
Therefore, the requested article with detailed sections on its biological and pharmacological properties cannot be generated at this time due to the absence of scientific information on this particular compound.
Biological Activity Profiling and Mechanistic Studies of 1 4 Bromo 2 Thienyl Carbonyl Piperidine
In Vitro Pharmacological Characterization
Gene Expression and Protein Modulation Studies
While direct gene expression or protein modulation data for 1-[(4-bromo-2-thienyl)carbonyl]piperidine is unavailable, the analysis of its constituent chemical motifs suggests potential areas of biological impact. Thiophene (B33073) derivatives are known to modulate the expression of genes and proteins involved in inflammatory pathways. For instance, certain methoxy-substituted thiophene compounds have been observed to negatively regulate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).
The piperidine (B6355638) moiety is also a core structure in many biologically active compounds that influence gene and protein expression. Piperine, an alkaloid containing a piperidine ring, has been shown to affect the expression of proteins involved in cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov In the context of cancer, piperidine-containing molecules have been found to modulate the expression of tumor suppressor genes and metastasis-promoting genes. For example, a piperidine derivative was shown to upregulate the expression of the tumor suppressor NDRG2, which in turn inhibits colon cancer cell proliferation. nih.gov
Elucidation of Molecular Mechanisms of Action
The molecular mechanism of action for this compound remains unelucidated. However, by examining related structures, potential mechanisms can be hypothesized.
Signal Transduction Pathway Analysis
The structural components of this compound are frequently found in compounds that interact with key signal transduction pathways.
Pathways involving Piperidine Derivatives: The piperidine ring is a key pharmacophore in numerous compounds that modulate critical signaling cascades. Piperine, for example, has been reported to interfere with pathways such as NF-κB and PI3K/Akt, which are central to inflammation and cancer progression. nih.govnih.gov By inhibiting these pathways, such compounds can suppress the transcription of inflammatory cytokines and pro-survival genes. nih.govnih.gov
Pathways involving Thiophene Derivatives: Thiophene-containing molecules have also been implicated in the modulation of intracellular signaling. Studies on various thiophene derivatives have shown they can inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK and p38, as well as the NF-κB pathway. These pathways are crucial for cellular responses to a wide range of stimuli, including stress and inflammation.
Therefore, it is conceivable that this compound could exert its biological effects by modulating one or more of these signal transduction pathways, although this requires experimental validation.
Investigation of Allosteric Modulation and Receptor Occupancy
Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor function. nih.gov This can lead to increased safety and selectivity compared to traditional orthosteric ligands. nih.govnih.gov G-protein-coupled receptors (GPCRs) are a major class of receptors known to be susceptible to allosteric modulation. nih.govnih.gov
The piperidine and thiophene moieties are common features in ligands that target GPCRs. The potential for this compound to act as an allosteric modulator would depend on its ability to bind to a topographically distinct allosteric site on a receptor. For example, studies on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) have identified compounds that act as allosteric modulators through binding sites at non-canonical subunit interfaces. nih.gov The anthelmintic morantel, for instance, potentiates certain nAChR subtypes via an allosteric mechanism. nih.gov
The receptor occupancy, which is the fraction of receptors bound by the ligand, would be a critical parameter in determining its functional effect, whether as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or silent allosteric modulator (SAM). nih.gov Without experimental data, the receptor targets and occupancy profile of this compound remain unknown.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Direct SAR studies on this compound are not available. This section will, therefore, discuss the likely impact of structural modifications based on SAR studies of analogous series containing thiophene and piperidine rings.
Influence of Thiophene Ring Substitution and Bromine Position
The thiophene ring is a privileged scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov Its electronic properties and substitution pattern are critical for biological activity.
Thiophene Ring Substitution: The nature and position of substituents on the thiophene ring can drastically alter activity. In a series of thiophene derivatives developed as Ebola virus entry inhibitors, modifications to a phenyl ring attached at the 5-position of the thiophene, as well as changes to the amide substituent at the 2-position, significantly impacted antiviral potency. acs.org For thiophene carboxamides, the carboxamide group itself is often essential for activity. researchgate.netmdpi.com
Role of the Thiophene Sulfur: The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, oxidation of this sulfur atom to a sulfoxide (B87167) or sulfone transforms the electron-donating thiophene into a strong electron-accepting group, which profoundly alters the molecule's electronic properties and can modulate its biological activity. mdpi.com
Influence of Bromine Position: The position of the bromine atom on the thiophene ring is crucial. Bromination of thiophenes is an electrophilic substitution reaction, and the position of substitution is directed by other groups on the ring. vaia.comsemanticscholar.org The presence of a bromine atom can enhance the reactivity of adjacent C-H bonds, enabling further functionalization. researchgate.net In many scaffolds, halogen atoms like bromine form key halogen bonds with the target protein, anchoring the ligand in the binding pocket. Therefore, moving the bromine from the 4-position to the 3- or 5-position would likely have a significant impact on receptor binding and biological activity.
| Modification | Structural Location | Anticipated Impact on Activity | Rationale / Example from Analogous Series |
|---|---|---|---|
| Removal of Bromine | Position 4 | Likely decrease or loss of activity | Halogen atoms often form critical halogen bonds with the target protein. researchgate.netresearchgate.net |
| Isomeric Shift of Bromine | To Position 3 or 5 | Significant change in activity/selectivity | The regiochemistry of substitution dictates the orientation in the binding pocket. vaia.comresearchgate.net |
| Replacement of Bromine with other Halogens (Cl, F, I) | Position 4 | Variable; may tune potency and physicochemical properties | The nature of the halogen affects bond strength, lipophilicity, and metabolic stability. researchgate.netacs.org |
| Addition of substituents to Thiophene Ring | Positions 3 or 5 | Potentially altered potency or selectivity | Additional groups can probe further interactions with the receptor or cause steric hindrance. acs.org |
| Oxidation of Thiophene Sulfur | Sulfur atom | Drastic change in electronic properties and likely activity | Changes the group from electron-donating to electron-accepting, altering potential interactions. mdpi.com |
Impact of Piperidine Nitrogen and Ring Substitutions
The piperidine ring serves as a versatile scaffold that can provide conformational rigidity and basic nitrogen for salt formation or hydrogen bonding. researchgate.netajchem-a.com
N-Acyl Linkage: The carbonyl group of the N-acylpiperidine linkage provides a hydrogen bond acceptor, which is often a key interaction point. The planarity of the amide bond also influences the relative orientation of the thiophene and piperidine rings.
Piperidine Ring Conformation: Piperidine typically adopts a chair conformation. Substituents on the ring can influence this conformation and their equatorial or axial positioning can be critical for fitting into a receptor binding site.
Piperidine Nitrogen: While acylated in the target compound, in other series where the piperidine nitrogen is basic, it often forms a crucial salt bridge with an acidic residue in the receptor. In the case of this compound, the amide nitrogen is not basic.
Piperidine Ring Substitutions: Adding substituents to the piperidine ring can improve potency by accessing additional binding pockets or can decrease activity due to steric clashes. For example, in a series of histamine (B1213489) H3 receptor agonists, piperidine derivatives were generally more potent than their piperazine (B1678402) counterparts, and substituents on the N-aryl group (analogous to the thienyl group here) greatly influenced activity. nih.gov In another study, introducing a piperidine ring into a flexible linker enhanced inhibitory activity. acs.org
| Modification | Structural Location | Anticipated Impact on Activity | Rationale / Example from Analogous Series |
|---|---|---|---|
| Replacement of Piperidine with other rings (e.g., Piperazine, Morpholine) | Core scaffold | Significant change in activity/selectivity | Piperazine introduces an additional basic nitrogen, while morpholine (B109124) introduces a hydrogen bond-accepting oxygen, altering physicochemical properties. nih.gov |
| Introduction of substituents on the Piperidine ring | Positions 2, 3, or 4 | Variable; can enhance or decrease activity | Substituents can provide additional interactions or lead to steric hindrance. Their position (axial/equatorial) is critical. researchgate.netresearchgate.net |
| Ring Contraction/Expansion (e.g., Pyrrolidine, Azepane) | Core scaffold | Likely to alter activity | Changes the conformational profile and the vectors of substituents. mdpi.com |
| Modification of the Carbonyl Linker (e.g., reduction to methylene (B1212753), insertion of spacer) | Linker between rings | Significant change in activity | Alters the geometry, flexibility, and hydrogen bonding capacity between the two ring systems. |
Role of the Carbonyl Linker in Biological Function
The carbonyl group linking the 4-bromo-2-thienyl moiety and the piperidine ring is a critical determinant of the molecule's biological activity. In many classes of bioactive molecules, a carbonyl linker serves as a key structural element for interaction with biological targets. Research on analogous compounds suggests that this linker is not merely a passive spacer but an active participant in molecular recognition.
Studies on a series of carbonyl-containing piperidine analogues have demonstrated that the presence and nature of the carbonyl group significantly influence binding affinity to various receptors. For instance, in a study of compounds targeting σ1 receptors, the inclusion of a carbonyl group between an aromatic ring and a piperidine moiety was found to be a crucial factor affecting binding affinities. nih.gov The replacement of a simple alkyl linker with a carbonyl group can alter the electronic distribution and conformational flexibility of the molecule, thereby modulating its interaction with receptor binding pockets.
While direct studies on this compound are not available, structure-activity relationship (SAR) studies on related benzoylpiperidine and thienyl-piperidine derivatives consistently highlight the importance of the carbonyl linker for potent biological activity. nih.govnih.gov These studies indicate that modifications to the linker, such as its replacement with other functional groups, often lead to a significant loss of activity, underscoring its essential role in the pharmacological profile of this class of compounds.
Preclinical In Vivo Efficacy Studies in Animal Models
At present, there is a lack of published preclinical in vivo efficacy studies specifically for this compound. However, the potential in vivo activities of this compound can be inferred from studies on structurally similar piperidine and thienyl derivatives, which have shown promise in various disease models.
Pharmacodynamic (PD) Biomarker Assessment
Pharmacodynamic (PD) biomarkers are essential tools in drug development to provide evidence of target engagement and biological response. For a novel compound like this compound, the identification and validation of relevant PD biomarkers would be a critical step in its preclinical and clinical development.
Currently, there are no specific PD biomarker data available for this compound. The selection of appropriate biomarkers would depend on the identified molecular target and the intended therapeutic indication. For example, if the compound were to be developed as a cancer therapeutic, PD biomarkers could include the modulation of specific signaling pathways or the expression of target genes in tumor tissue or surrogate tissues like peripheral blood mononuclear cells.
General approaches to PD biomarker discovery involve preclinical studies in cell lines and animal models to identify molecular changes that occur upon treatment with the compound. These can include changes in protein phosphorylation, gene expression, or the levels of circulating proteins or metabolites. For instance, in the development of a cyclin-dependent kinase inhibitor, a genomics-based approach was used to identify dose-responsive genes in preclinical models, which were then validated as PD biomarkers in patient blood samples. nih.gov A similar strategy could be employed for this compound once its mechanism of action is elucidated.
Efficacy Evaluation in Relevant Disease Models (e.g., neurodegenerative, cancer, inflammatory, antimicrobial)
While direct in vivo efficacy data for this compound is not available, studies on related compounds suggest its potential utility in several therapeutic areas.
Antimicrobial Activity: Piperidine derivatives are known to possess a broad spectrum of antimicrobial activities. encyclopedia.pub For example, certain novel piperidine derivatives have shown significant inhibitory activity against various bacterial and fungal strains. researchgate.netijnrd.org Thiophene-containing compounds have also been extensively investigated for their antimicrobial properties. semanticscholar.org The combination of these two pharmacophores in this compound suggests a potential for antimicrobial efficacy. A study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share a bromo-phenyl moiety, reported minimal inhibitory concentration (MIC) values against various bacterial strains, indicating that the bromo-substitution can be compatible with antimicrobial activity. mdpi.com
Anticancer Activity: Several piperidine and thiophene derivatives have demonstrated promising anticancer activity in preclinical models. nih.govsemanticscholar.org A structurally related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, was found to inhibit the in vitro growth of several human cancer cell lines, including glioma cells, by inhibiting Na+/K+-ATPase and Ras oncogene activity. nih.gov This finding is particularly noteworthy due to the presence of the bromo-phenyl and piperidine moieties, suggesting that this compound might exhibit similar anticancer properties. The potential targets for such compounds could include key enzymes and signaling pathways involved in cancer cell proliferation and survival. mdpi.com
Neurodegenerative Diseases: Piperidine derivatives are a cornerstone in the development of treatments for neurodegenerative disorders like Alzheimer's disease. encyclopedia.pub The piperidine moiety is a key structural feature of several approved drugs for this condition. Studies on piperidine derivatives have shown their potential to act as inhibitors of enzymes like acetylcholinesterase and to modulate neurotransmitter systems. mdpi.comresearchgate.net While no specific studies have evaluated this compound in neurodegenerative disease models, its structural components suggest that this could be a fruitful area of investigation.
Inflammatory Conditions: Thiophene derivatives have been recognized for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. semanticscholar.org The anti-inflammatory potential of piperidine derivatives has also been reported. Given these precedents, this compound could potentially exert anti-inflammatory effects, a hypothesis that warrants investigation in relevant animal models of inflammation.
The following table summarizes the potential therapeutic applications of this compound based on the activities of related compounds.
| Disease Area | Potential Activity of this compound (Inferred) |
| Infectious Diseases | Potential antibacterial and antifungal activity. |
| Cancer | Possible inhibition of cancer cell growth through various mechanisms. |
| Neurodegenerative Diseases | Potential modulation of neurochemical pathways relevant to diseases like Alzheimer's. |
| Inflammatory Diseases | Possible anti-inflammatory effects through inhibition of inflammatory mediators. |
Investigation of In Vivo Target Engagement
Confirming that a drug candidate interacts with its intended molecular target in a living organism is a crucial aspect of preclinical development. This process, known as in vivo target engagement, provides a critical link between the drug's mechanism of action and its observed physiological effects.
Currently, there are no published studies investigating the in vivo target engagement of this compound. The methods to assess target engagement are diverse and depend on the nature of the target. For instance, if the target is an enzyme, its inhibition can be measured by assessing the levels of its substrate or product in tissues or bodily fluids. Positron Emission Tomography (PET) imaging with a radiolabeled version of the compound or a competing ligand is another powerful technique to visualize and quantify target occupancy in the brain and other organs.
For a novel compound like this compound, the first step would be to identify its molecular target(s) through in vitro screening and biochemical assays. Once a primary target is identified, specific assays can be developed to measure the compound's interaction with this target in animal models. This would provide crucial information on the dose-response relationship for target interaction and help in the design of future efficacy studies.
Potential Applications and Therapeutic Relevance of 1 4 Bromo 2 Thienyl Carbonyl Piperidine
Role as a Chemical Probe for Biological Pathways
Structural analogs of 1-[(4-bromo-2-thienyl)carbonyl]piperidine serve as valuable chemical probes for exploring and understanding complex biological pathways. The inherent properties of the thiophene (B33073) and piperidine (B6355638) rings allow for the design of molecules that can selectively interact with specific biological targets, thereby elucidating their functions.
For instance, thiophene-based compounds have been instrumental in the development of probes for kinase activity. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Thienyl-acrylonitrile derivatives have been identified as multi-kinase inhibitors, with a particular potency against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov The use of such compounds as chemical probes allows researchers to investigate the downstream effects of VEGFR-2 inhibition, providing insights into tumor growth and metastasis.
Similarly, piperidine-containing molecules have been developed as probes for studying neurological pathways. For example, derivatives of benzylpiperidine are potent and reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. nih.gov These probes are essential for studying the progression of neurodegenerative diseases like Alzheimer's, where AChE activity is dysregulated. The structural features of these analogs, including the piperidine ring, are crucial for their interaction with the active site of the enzyme. nih.gov
Development as a Lead Compound in Drug Discovery Initiatives
The structural motif of a thienyl group linked to a piperidine is a common feature in many compounds that have entered drug discovery pipelines. ajchem-a.comnih.gov The versatility of this scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of new therapeutics.
The piperidine ring, a prevalent N-heterocycle in medicinal chemistry, is known to improve the solubility and metabolic stability of drug candidates. biointerfaceresearch.com Its incorporation into drug-like molecules is a well-established strategy to enhance their therapeutic potential. biointerfaceresearch.com
The thiophene ring, a bioisostere of the benzene (B151609) ring, offers unique electronic properties and metabolic profiles that can be exploited in drug design. nih.gov The addition of a bromine atom to the thiophene ring can further enhance biological activity, a strategy that has been successfully employed in the development of anticancer agents. tandfonline.commdpi.comresearchgate.net
The development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors illustrates the potential of such scaffolds. nih.gov These compounds, which are structurally related to the thienyl-piperidine motif, have shown promise in clinical trials for various cancers. nih.gov
Exploratory Applications in Preclinical Disease Research (e.g., Neuroscience, Oncology, Infectious Diseases)
Preclinical research has highlighted the potential of this compound analogs in several key disease areas.
Neuroscience
In the field of neuroscience, piperidine derivatives are being investigated for a range of applications. Thiophene-based compounds with piperazine (B1678402) and piperidine moieties have been synthesized and evaluated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov Some of these derivatives have shown inhibitory activity superior to the reference drug, donepezil. nih.gov
Oncology
The anticancer potential of thienyl and piperidine derivatives is a major area of research. Thienyl-based compounds have demonstrated significant antineoplastic and antiangiogenic effects in hepatocellular carcinoma cells. nih.gov Specifically, thienyl-acrylonitrile derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov
Furthermore, the introduction of a bromo substituent on a heterocyclic ring has been shown to enhance cytotoxic activity. tandfonline.commdpi.com For example, certain bromo-substituted thiazole (B1198619) derivatives have exhibited potent anticancer activity against breast and liver cancer cell lines, with some compounds also inhibiting VEGFR-2. mdpi.com
Table 1: Anticancer Activity of Selected Thienyl and Bromo-Thienyl Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analog Example | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |
|---|---|---|---|---|
| Thienyl-pyrazoline | 1-acetyl-3-(2-thienyl)-5-(4-bromophenyl)-2-pyrazoline | A549 (Lung), C6 (Glia) | 53.3 ± 5.8 µg/mL (A549), 45.0 ± 8.8 µg/mL (C6) | tandfonline.com |
| Thienyl-acrylonitrile | Thio-Iva | Huh-7, SNU-449 (Hepatocellular Carcinoma) | (Sub-)micromolar range | nih.gov |
| Bromo-thiazole | (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)-4-(p-tolyl)thiazole | MCF-7 (Breast), HepG2 (Liver) | 2.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2) | mdpi.com |
| Thienyl chalcone (B49325) | Thienyl chalcone derivative 5 | MCF-7 (Breast), MDA-MB-231 (Breast) | 7.79 ± 0.81 µM (MCF-7), 5.27 ± 0.98 µM (MDA-MB-231) | sysrevpharm.org |
Infectious Diseases
Thiophene derivatives containing a piperidine group have emerged as a promising class of antimicrobial agents, particularly against drug-resistant bacteria. frontiersin.org These compounds have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org The mechanism of action is thought to involve increased membrane permeabilization and reduced bacterial adherence to host cells. frontiersin.org
Additionally, piperidinothiosemicarbazone derivatives have demonstrated selective activity against Mycobacterium tuberculosis, including resistant strains, highlighting their potential as new antitubercular agents. mdpi.com
Table 2: Antimicrobial Activity of Selected Thiophene-Piperidine Analogs This table is interactive. You can sort and filter the data.
Future Perspectives and Emerging Research Directions for 1 4 Bromo 2 Thienyl Carbonyl Piperidine
Advancements in Asymmetric Synthesis and Stereoselective Production
While the synthesis of 1-[(4-bromo-2-thienyl)carbonyl]piperidine is achievable through standard amide coupling reactions, future research must focus on the development of asymmetric synthetic routes. The piperidine (B6355638) ring, although achiral itself in this specific compound, can be a platform for introducing stereocenters in more complex derivatives. The development of stereoselective production methods will be crucial if chiral analogs are pursued.
Recent progress in the asymmetric synthesis of piperidine derivatives often employs chiral catalysts or auxiliaries to control stereochemistry. nih.gov For instance, organocatalytic intramolecular aza-Michael reactions have been successfully used to create enantiomerically enriched substituted piperidines. nih.gov Future research on this compound could explore similar strategies, particularly if substitutions on the piperidine ring are found to enhance biological activity.
Table 1: Illustrative Catalytic Systems for Asymmetric Piperidine Synthesis
| Catalyst/Method | Substrate Type | Outcome | Potential Relevance |
| Rhodium-catalyzed asymmetric hydrogenation | N-protected dihydropyridines | Enantioenriched piperidines | Applicable for creating chiral piperidine precursors. |
| Organocatalysis (e.g., quinoline-based) | N-tethered alkenes | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov | A potential route for chiral derivatives of the target compound. |
| Chiral auxiliary approach (e.g., pyroglutamic acid) | Dihydro-β-carbolines | Diastereoselective synthesis of 1-substituted tetrahydro-β-carbolines. | Demonstrates the use of auxiliaries to guide stereoselective additions. |
This table is illustrative and based on general methods for piperidine synthesis; specific application to the target compound requires experimental validation.
Integration with Advanced High-Throughput Screening Technologies
To elucidate the biological potential of this compound, its integration into advanced high-throughput screening (HTS) campaigns is essential. HTS allows for the rapid assessment of a compound's effect across a wide array of biological targets and cellular models. acs.org Phenotypic screening, in particular, which identifies compounds that induce a desired change in cellular morphology or function, could be a powerful discovery tool. nih.gov
Future HTS campaigns should include a diverse range of assays. For example, given the known activities of related heterocyclic compounds, assays for anticancer, antimicrobial, and neurological activities would be a logical starting point. nih.govresearchgate.net The use of high-content screening (HCS), an image-based approach, can provide multiparametric data on cellular responses, offering deeper insights than traditional HTS methods. nih.gov
Table 2: Potential High-Throughput Screening Assays for this compound
| Assay Type | Target/Phenotype | Example Application |
| Cell Viability/Proliferation | Cancer cell lines (e.g., A549, HCT-116) nih.gov | Identification of potential anticancer activity. |
| Antimicrobial Susceptibility | Bacterial and fungal strains (e.g., S. aureus, C. albicans) nih.gov | Discovery of novel antimicrobial agents. |
| Receptor Binding | G-protein coupled receptors (GPCRs), ion channels | Uncovering specific molecular targets. |
| Phenotypic Screening | Senescence induction, neurite outgrowth | Identifying complex cellular activities. nih.gov |
This table presents hypothetical screening scenarios. The actual biological activity of the compound is undetermined.
Deepening Mechanistic Understanding at the Systems Level
Should initial screenings reveal significant biological activity, the next critical step will be to understand the compound's mechanism of action at a systems level. This involves moving beyond a single target to a more holistic view of the compound's effects on cellular networks and pathways. Modern "omics" technologies are central to this endeavor.
Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression induced by the compound, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic state of cells upon treatment. Integrating these datasets can help to construct a comprehensive picture of the compound's biological impact and to formulate hypotheses about its primary targets and downstream effects. For instance, studies on other novel compounds have successfully used these approaches to identify pathways involved in cellular stress responses.
Exploration of Polypharmacology and Multi-Target Ligand Design
The concept of "one drug, one target" is increasingly being replaced by the recognition that many effective drugs act on multiple targets, a phenomenon known as polypharmacology. The chemical structure of this compound, combining two pharmacologically relevant scaffolds, makes it a candidate for multi-target activity.
Future research should computationally and experimentally explore the possibility that this compound interacts with multiple, therapeutically relevant targets. In silico tools like SwissTargetPrediction can predict potential protein targets based on chemical structure similarity to known ligands. clinmedkaz.org These predictions can then be validated through in vitro binding and functional assays. If multi-target activity is confirmed, medicinal chemistry efforts could be directed towards optimizing the compound's activity profile to achieve a desired therapeutic effect, for example, by simultaneously inhibiting two different enzymes in a cancer pathway.
Collaborative Research Avenues and Translational Opportunities
Translating a promising chemical compound from the laboratory to clinical application is a complex, multidisciplinary endeavor. For this compound, establishing collaborative research programs will be key to its potential development.
Partnerships between synthetic chemists, biologists, pharmacologists, and clinicians will be necessary to advance the compound through the preclinical development pipeline. This includes comprehensive profiling of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo efficacy studies in relevant animal models of disease.
Should the compound show promise, for instance as an anti-cancer agent, collaborations with oncologists and clinical trial specialists would be essential to design and conduct studies to evaluate its safety and efficacy in humans. The ultimate goal is to translate the fundamental scientific understanding of this compound into a tangible therapeutic benefit.
Q & A
Q. What are the primary synthetic routes for 1-[(4-bromo-2-thienyl)carbonyl]piperidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Route 1: Coupling of 4-bromo-2-thiophenecarboxylic acid with piperidine via a carbodiimide-mediated amidation (e.g., using EDCI or DCC). Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to isolate the product .
- Route 2: Direct acylation of piperidine using 4-bromo-2-thienyl carbonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base). Monitor reaction progress via TLC .
- Optimization: Adjust stoichiometry (1:1.2 molar ratio of acid to coupling agent) and temperature (0°C to room temperature). Catalytic additives like DMAP may improve efficiency .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR:
- ¹H NMR: Identify piperidine protons (δ 1.4–2.8 ppm, multiplet) and thienyl protons (δ 6.8–7.2 ppm). The carbonyl group (C=O) deshields adjacent protons .
- ¹³C NMR: Confirm the carbonyl carbon (δ ~165–170 ppm) and bromine-substituted thienyl carbons (δ ~120–135 ppm) .
- Mass Spectrometry: ESI-MS or HRMS should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₁BrNOS, MW 289.17 g/mol) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported pharmacological activities of piperidine-thiophene derivatives?
Methodological Answer:
- Dose-Response Studies: Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) across a concentration gradient (0.1–100 µM) to establish EC₅₀/IC₅₀ values .
- Structural Analog Comparison: Synthesize analogs (e.g., replacing Br with Cl or modifying the piperidine substituents) to isolate structure-activity relationships (SAR) .
- Meta-Analysis: Cross-reference data from PubChem, NIST, and peer-reviewed journals to identify inconsistencies in assay conditions (e.g., buffer pH, cell lines) .
Q. How can computational modeling predict the biological target profile of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., GPCRs, kinases). Prioritize targets with binding energies ≤ −7.0 kcal/mol .
- ADMET Prediction: Employ tools like SwissADME to assess Lipinski’s Rule of Five compliance, blood-brain barrier permeability, and cytochrome P450 interactions .
- Dynamic Simulations: Run MD simulations (GROMACS) to evaluate ligand-protein stability over 100 ns trajectories .
Q. What experimental approaches are suitable for evaluating the compound’s reactivity in functional group transformations?
Methodological Answer:
- Nucleophilic Substitution: React the bromothienyl moiety with nucleophiles (e.g., amines, alkoxides) in DMF at 60°C. Monitor via HPLC for byproduct formation .
- Cross-Coupling: Employ Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃) to replace bromine with aryl/heteroaryl groups .
- Reduction: Catalytic hydrogenation (H₂, Pd/C) to reduce the carbonyl group to CH₂, followed by characterization via FTIR (loss of C=O peak at ~1700 cm⁻¹) .
Safety and Handling
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage: Keep in amber glass vials under inert gas (N₂/Ar) at −20°C. Label containers with hazard codes (e.g., H315: Skin irritation) .
- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
